D-alpha-Methylleucine methyl ester hydrochloride

Amino Acid Transport Aminopeptidase N Biological Selectivity

Ensure synthetic success by procuring the correct enantiomer CAS 154510-54-0, a D-configured, α,α-disubstituted amino acid. Its hydrochloride salt ensures solubility, and the methyl ester dictates unique SPPS reactivity, unlike the free acid or L-enantiomer. This single isomer prevents diastereomer formation. Using an analog like the racemate leads to failed syntheses and irreproducible data. Ships ambient.

Molecular Formula C5H5N5O4
Molecular Weight 0
CAS No. 154510-54-0
Cat. No. B1177822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-alpha-Methylleucine methyl ester hydrochloride
CAS154510-54-0
SynonymsD-alpha-Methylleucine methyl ester hydrochloride
Molecular FormulaC5H5N5O4
Structural Identifiers
SMILESCC(C)CC(C)(C(=O)OC)N.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t8-;/m1./s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-alpha-Methylleucine Methyl Ester Hydrochloride (CAS 154510-54-0): Key Specifications and Comparator Landscape


D-alpha-Methylleucine methyl ester hydrochloride is a non-proteinogenic, alpha,alpha-disubstituted amino acid derivative, existing as a stable hydrochloride salt with molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is the D-enantiomer of a synthetic leucine analogue, wherein the alpha-carbon bears both a methyl and an isobutyl side chain, and the carboxyl group is protected as a methyl ester. This unique substitution pattern confers enhanced steric hindrance and proteolytic stability compared to the parent amino acid, L-leucine . As a single enantiomer (CAS 154510-54-0), it serves as a critical building block for introducing conformational constraints into peptides and for stereochemical investigations [1].

D-alpha-Methylleucine Methyl Ester Hydrochloride (CAS 154510-54-0): Rationale for Targeted Procurement Over In-Class Analogs


Generic substitution within the α-methylleucine family is scientifically invalid due to three critical points of differentiation: stereochemistry, salt form, and C-terminal protection. First, the D-enantiomer (CAS 154510-54-0) exhibits fundamentally different biological interactions and enzyme recognition compared to its L-counterpart (CAS 873924-30-2) or the racemic mixture (CAS 75691-29-1), a difference that directly impacts outcomes in chiral chromatography and asymmetric synthesis [1]. Second, the hydrochloride salt provides superior aqueous solubility and long-term stability compared to the free base (CAS 90104-03-3), which is essential for reproducible in vitro assay preparation [2]. Third, the methyl ester group is a specific protecting group that dictates distinct reactivity in peptide coupling reactions compared to the free acid (CAS 174734-15-7). Procurement of an incorrect analog can lead to failed syntheses, irreproducible biological data, or wasted resources on subsequent purification steps .

D-alpha-Methylleucine Methyl Ester Hydrochloride (CAS 154510-54-0): A Head-to-Head Evidence Guide for Scientific Differentiation


Differential Transport vs. Enzymatic Hydrolysis: A 370-Fold Potency Window for Biological Targeting

In comparative assays using silkworm midgut brush border membrane vesicles, the class of α-methylleucine compounds demonstrates a profound functional selectivity. It is 370-fold more potent as an inhibitor of the K+/neutral amino acid symporter (leucine transport) than it is as an inhibitor of aminopeptidase N [1]. This differential, reported for α-methylleucine, starkly contrasts with the behavior of other leucine analogs like leucinethiol, which exhibits a 2,250-fold higher Ki for the symporter compared to the aminopeptidase [1]. This indicates that D-alpha-Methylleucine methyl ester hydrochloride is not a generic amino acid analog; its structural features confer a unique ability to discriminate between two major amino acid handling systems, a property not shared by all in-class compounds [1].

Amino Acid Transport Aminopeptidase N Biological Selectivity

Enantiopure D-Configuration vs. L- and Racemic Mixtures: Defined Stereochemistry for Asymmetric Synthesis

The D-alpha-Methylleucine methyl ester hydrochloride (CAS 154510-54-0) is a single, defined enantiomer, in contrast to the racemic DL-mixture (CAS 75691-29-1) or the L-enantiomer (CAS 873924-30-2) [1]. While specific % ee values are often batch-dependent and reported on certificates of analysis by vendors, the specification of a single enantiomer is a fundamental differentiator for procurement. In peptide synthesis, using the racemic mixture would produce diastereomeric peptides, requiring additional, often costly, purification steps. The defined D-configuration is crucial for introducing specific structural constraints or for studying stereospecific interactions with biological targets (e.g., D-amino acid oxidases) .

Chiral Synthesis Enantiomeric Purity Peptide Coupling

Hydrochloride Salt Form vs. Free Base: Enhanced Aqueous Solubility and Stability for In Vitro Assays

D-alpha-Methylleucine methyl ester is also available as a free base (CAS 90104-03-3). However, the hydrochloride salt form (CAS 154510-54-0) is widely recognized and specified by vendors for its significantly enhanced solubility and stability in aqueous solutions . This is a critical practical consideration for preparing stock solutions for cell-based assays, enzyme kinetics studies, or any application requiring dissolution in biological buffers. The free base, being an organic amine, may require organic co-solvents (e.g., DMSO) and is more susceptible to degradation from atmospheric CO2 or moisture over time. Quantitative solubility data (e.g., mg/mL in water or PBS) is typically available on vendor Certificates of Analysis.

Formulation Aqueous Solubility Assay Development

Methyl Ester Protected Form vs. Free Acid: Critical for Regioselective Peptide Coupling and Prodrug Design

This compound (CAS 154510-54-0) is a methyl ester, a key differentiator from the corresponding free acid, D-alpha-Methylleucine hydrochloride (CAS 174734-15-7) [1]. In peptide synthesis, the methyl ester acts as a carboxyl-protecting group, preventing unwanted side reactions at the C-terminus during amide bond formation. This enables regioselective coupling at the N-terminus [2]. Furthermore, methyl esters of amino acids are often employed as prodrugs or to enhance membrane permeability in cellular assays, as they are more lipophilic than the zwitterionic free acid . The calculated LogP for the free base is 1.62, indicating moderate lipophilicity that can be advantageous for passive diffusion across cell membranes compared to the highly polar free acid .

Peptide Synthesis Protecting Group Strategy Prodrug

Potential for LAT1 Transporter Targeting Based on Radiolabeled α-Methylleucine Analogs

Research on L-α-[5-11C]methylleucine, a radiolabeled analog, demonstrates that α-methylleucine derivatives are actively transported into cells primarily via the system L amino acid transporter, specifically LAT1 (L-type amino acid transporter 1) [1]. LAT1 is highly overexpressed in many aggressive cancers and serves as a key target for both imaging and therapeutic delivery [1]. While this specific data is for the L-enantiomer, it provides strong class-level evidence that the α-methylleucine scaffold, including the D-enantiomer methyl ester, is a promising starting point for designing LAT1-targeted probes or for investigating amino acid transport in cancer biology. The methyl ester modification may further influence its uptake kinetics and intracellular accumulation compared to the free acid [2].

LAT1 Transporter Cancer Metabolism PET Imaging

D-alpha-Methylleucine Methyl Ester Hydrochloride (CAS 154510-54-0): High-Value Research & Industrial Application Scenarios


Stereoselective Peptide Synthesis with Constrained Backbones

D-alpha-Methylleucine methyl ester hydrochloride is the ideal C-protected, D-configured α,α-disubstituted amino acid for solid-phase peptide synthesis (SPPS) where introducing a β-turn or helical constraint is desired . Its defined stereochemistry avoids diastereomer formation during coupling, and the methyl ester allows for selective C-terminal deprotection or on-resin modification. This application is directly supported by the compound's proven use as a building block for conformationally restricted peptides and is a clear differentiator from the racemic DL-mixture [1].

LAT1 Transporter Studies in Cancer Cell Biology

Researchers investigating LAT1 (SLC7A5) function in cancer metabolism can utilize D-alpha-Methylleucine methyl ester hydrochloride as a non-radiolabeled, non-metabolizable leucine analog . The class-level evidence showing LAT1-mediated uptake of α-methylleucine derivatives provides a strong scientific rationale. The hydrochloride salt ensures easy dissolution in cell culture media for competitive uptake assays, while the methyl ester may enhance passive permeability, allowing for studies on the balance between transporter-mediated and passive diffusion across cell membranes [1].

Investigating Amino Acid Transporter vs. Aminopeptidase Selectivity

In biochemical pharmacology, this compound serves as a valuable tool for dissecting the functional selectivity between amino acid symporters and ecto-enzymes like aminopeptidase N. The 370-fold differential in inhibition potency between these two systems, as demonstrated for the α-methylleucine class , allows researchers to use this compound to block amino acid transport while minimally affecting enzymatic cleavage of peptide substrates. This specific application is not achievable with broad-spectrum aminopeptidase inhibitors like bestatin .

Precursor for Chiral Catalysts and Auxiliaries

The enantiopure nature of this D-amino acid derivative makes it a suitable precursor for the synthesis of novel chiral ligands or organocatalysts. The protected amino and carboxyl groups offer orthogonal handles for further derivatization, enabling the creation of a library of stereochemically defined catalysts for asymmetric transformations . This is a high-value application in medicinal chemistry and process chemistry, where the defined stereochemistry of the final product is paramount .

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